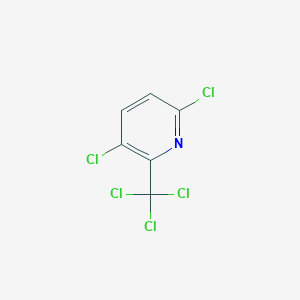
1-(4-Cyanophenyl)-4-(1-methylprop-2-enyl)-2,6,7-trioxabicyclo(2.2.2)octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Cyanophenyl)-4-(1-methylprop-2-enyl)-2,6,7-trioxabicyclo(2.2.2)octane, also known as CB13, is a synthetic compound that belongs to the class of cannabinoids. It is a potent agonist of the cannabinoid receptors, CB1 and CB2, and has been found to have potential therapeutic applications in several areas.
Mechanism Of Action
1-(4-Cyanophenyl)-4-(1-methylprop-2-enyl)-2,6,7-trioxabicyclo(2.2.2)octane acts as a potent agonist of the cannabinoid receptors, CB1 and CB2. It binds to these receptors and activates them, leading to a cascade of downstream signaling events. Activation of the CB1 receptor leads to the inhibition of adenylyl cyclase activity, which in turn leads to a decrease in cAMP levels. This results in the inhibition of neurotransmitter release, leading to the analgesic effects of 1-(4-Cyanophenyl)-4-(1-methylprop-2-enyl)-2,6,7-trioxabicyclo(2.2.2)octane. Activation of the CB2 receptor leads to the inhibition of pro-inflammatory cytokines, which leads to the neuroprotective effects of 1-(4-Cyanophenyl)-4-(1-methylprop-2-enyl)-2,6,7-trioxabicyclo(2.2.2)octane.
Biochemical And Physiological Effects
1-(4-Cyanophenyl)-4-(1-methylprop-2-enyl)-2,6,7-trioxabicyclo(2.2.2)octane has been found to have several biochemical and physiological effects. It has been shown to have potent analgesic effects in animal models of neuropathic pain. 1-(4-Cyanophenyl)-4-(1-methylprop-2-enyl)-2,6,7-trioxabicyclo(2.2.2)octane has also been found to protect neurons from damage caused by oxidative stress and inflammation. Additionally, 1-(4-Cyanophenyl)-4-(1-methylprop-2-enyl)-2,6,7-trioxabicyclo(2.2.2)octane has been shown to induce cell death in cancer cells, making it a promising candidate for cancer treatment.
Advantages And Limitations For Lab Experiments
One of the advantages of using 1-(4-Cyanophenyl)-4-(1-methylprop-2-enyl)-2,6,7-trioxabicyclo(2.2.2)octane in lab experiments is its potent activity as an agonist of the cannabinoid receptors. This allows for the study of the downstream signaling events that occur upon receptor activation. Additionally, 1-(4-Cyanophenyl)-4-(1-methylprop-2-enyl)-2,6,7-trioxabicyclo(2.2.2)octane has been found to have several potential therapeutic applications, making it a promising candidate for drug development.
One of the limitations of using 1-(4-Cyanophenyl)-4-(1-methylprop-2-enyl)-2,6,7-trioxabicyclo(2.2.2)octane in lab experiments is its potential toxicity. While 1-(4-Cyanophenyl)-4-(1-methylprop-2-enyl)-2,6,7-trioxabicyclo(2.2.2)octane has been found to be relatively safe in animal models, its long-term effects on human health are not yet known. Additionally, the synthesis of 1-(4-Cyanophenyl)-4-(1-methylprop-2-enyl)-2,6,7-trioxabicyclo(2.2.2)octane is relatively complex and requires the use of strong acid catalysts, which can be hazardous.
Future Directions
There are several future directions for the study of 1-(4-Cyanophenyl)-4-(1-methylprop-2-enyl)-2,6,7-trioxabicyclo(2.2.2)octane. One area of interest is the development of 1-(4-Cyanophenyl)-4-(1-methylprop-2-enyl)-2,6,7-trioxabicyclo(2.2.2)octane derivatives with improved potency and selectivity for the cannabinoid receptors. Additionally, the potential therapeutic applications of 1-(4-Cyanophenyl)-4-(1-methylprop-2-enyl)-2,6,7-trioxabicyclo(2.2.2)octane in cancer treatment and neuroprotection warrant further investigation. Finally, the long-term effects of 1-(4-Cyanophenyl)-4-(1-methylprop-2-enyl)-2,6,7-trioxabicyclo(2.2.2)octane on human health need to be studied in greater detail.
Synthesis Methods
The synthesis of 1-(4-Cyanophenyl)-4-(1-methylprop-2-enyl)-2,6,7-trioxabicyclo(2.2.2)octane involves the reaction of 1-(4-cyanophenyl)-2-(1-methylprop-2-enyl)-1,3-dioxolane with paraformaldehyde in the presence of a strong acid catalyst. The reaction mixture is then heated under reflux conditions for several hours, followed by purification using column chromatography. The yield of 1-(4-Cyanophenyl)-4-(1-methylprop-2-enyl)-2,6,7-trioxabicyclo(2.2.2)octane obtained from this method is around 60%.
Scientific Research Applications
1-(4-Cyanophenyl)-4-(1-methylprop-2-enyl)-2,6,7-trioxabicyclo(2.2.2)octane has been found to have potential therapeutic applications in several areas such as pain management, neuroprotection, and cancer treatment. It has been shown to have potent analgesic effects in animal models of neuropathic pain. 1-(4-Cyanophenyl)-4-(1-methylprop-2-enyl)-2,6,7-trioxabicyclo(2.2.2)octane has also been found to protect neurons from damage caused by oxidative stress and inflammation. Additionally, 1-(4-Cyanophenyl)-4-(1-methylprop-2-enyl)-2,6,7-trioxabicyclo(2.2.2)octane has been shown to induce cell death in cancer cells, making it a promising candidate for cancer treatment.
properties
CAS RN |
135097-63-1 |
|---|---|
Product Name |
1-(4-Cyanophenyl)-4-(1-methylprop-2-enyl)-2,6,7-trioxabicyclo(2.2.2)octane |
Molecular Formula |
C16H17NO3 |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
4-(4-but-3-en-2-yl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)benzonitrile |
InChI |
InChI=1S/C16H17NO3/c1-3-12(2)15-9-18-16(19-10-15,20-11-15)14-6-4-13(8-17)5-7-14/h3-7,12H,1,9-11H2,2H3 |
InChI Key |
JKNOWKAKZIKOMS-UHFFFAOYSA-N |
SMILES |
CC(C=C)C12COC(OC1)(OC2)C3=CC=C(C=C3)C#N |
Canonical SMILES |
CC(C=C)C12COC(OC1)(OC2)C3=CC=C(C=C3)C#N |
synonyms |
1-(4-cyanophenyl)-4-(1-methylprop-2-enyl)-2,6,7-trioxabicyclo(2.2.2)octane 1-(4-cyanophenyl)-4-(1-methylprop-2-enyl)-TBO cyano-TBO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



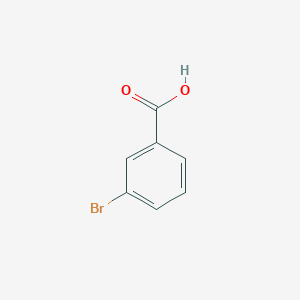
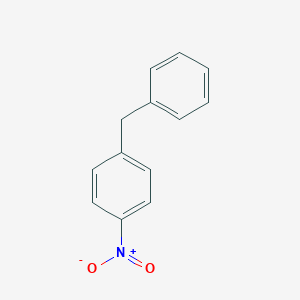
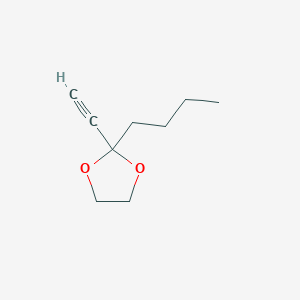
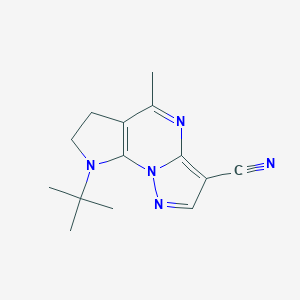
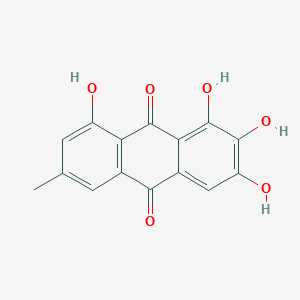
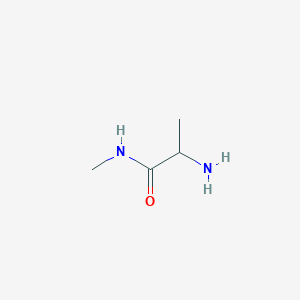
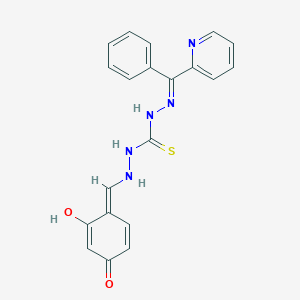
![(13S,14S,17R)-17-Ethynyl-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B156910.png)
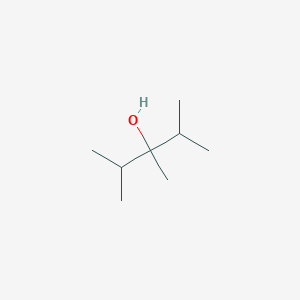
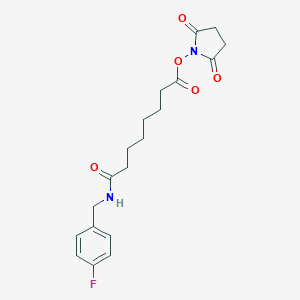
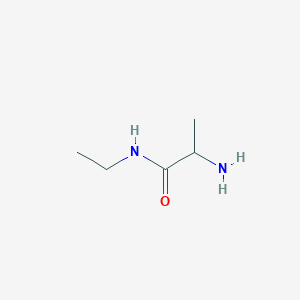
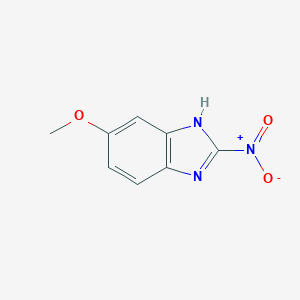
![2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;N,N'-dibenzylethane-1,2-diamine;2-(diethylamino)ethyl 4-aminobenzoate;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;sulfuric acid](/img/structure/B156921.png)
